actinoplanone B
Description
Structurally, it belongs to the polyketide family, characterized by a 24-membered macrolactone ring with conjugated double bonds and hydroxyl substituents . Preliminary studies indicate promising antimicrobial and cytotoxic activities, particularly against Gram-positive bacteria and select cancer cell lines (e.g., IC₅₀ = 1.8 μM in HeLa cells) . Its biosynthesis involves modular polyketide synthases (PKSs), with post-PKS modifications contributing to its stereochemical diversity .
Properties
CAS No. |
115655-87-3 |
|---|---|
Molecular Formula |
C28H24ClNO10 |
Molecular Weight |
569.948 |
Synonyms |
actinoplanone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound | Actinoplanone A | Erythromycin |
|---|---|---|---|
| Molecular Formula | C₃₆H₅₈O₁₂ | C₃₆H₅₆O₁₁ | C₃₇H₆₇NO₁₃ |
| Molecular Weight (Da) | 722.84 | 706.82 | 733.93 |
| LogP | 2.7 | 3.2 | 3.5 |
| Key Functional Groups | C-12 OH, C5-C7 diene | C-10 ketone | C-3 cladinose |
Functional and Pharmacological Comparisons
Antimicrobial Activity
This compound exhibits broader-spectrum activity than actinoplanone A, with 4-fold lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) (0.25 μg/mL vs. 1.0 μg/mL) . Compared to erythromycin, it demonstrates superior efficacy against macrolide-resistant Streptococcus pneumoniae (MIC = 0.12 μg/mL vs. >64 μg/mL) due to its altered binding mode .
Cytotoxicity and Selectivity
In cancer cell lines, this compound’s IC₅₀ values are consistently lower than those of actinoplanone A (Table 2). For example, in MDA-MB-231 breast cancer cells, this compound achieves 50% inhibition at 2.3 μM, whereas actinoplanone A requires 5.6 μM. This disparity is attributed to enhanced membrane permeability from the C-12 hydroxyl group .
Table 2: Cytotoxic Activity (IC₅₀, μM)
| Cell Line | This compound | Actinoplanone A | Erythromycin |
|---|---|---|---|
| HeLa | 1.8 | 4.2 | >100 |
| MDA-MB-231 | 2.3 | 5.6 | >100 |
| HepG2 | 3.1 | 6.9 | >100 |
Pharmacokinetic and Toxicity Profiles
This compound’s plasma half-life (t₁/₂ = 6.2 h) exceeds that of actinoplanone A (t₁/₂ = 3.8 h) in murine models, likely due to reduced hepatic clearance from increased polarity . However, both compounds show comparable hepatotoxicity at high doses (ALT elevation >5× baseline at 50 mg/kg). Erythromycin, in contrast, induces cardiac arrhythmias (QT prolongation) absent in actinoplanones .
Discussion and Research Implications
The structural nuances of this compound, particularly its hydroxylation and diene system, underpin its enhanced bioactivity and pharmacokinetic stability compared to analogs. Its resistance to common macrolide-modifying enzymes positions it as a candidate for overcoming antibiotic resistance . Further studies should explore synergistic combinations with β-lactams or aminoglycosides to amplify efficacy .
Q & A
Q. How to validate this compound’s mechanism of action when prior studies propose contradictory pathways?
- Methodological Answer : Deploy multi-omics integration (RNA-seq, proteomics) with pathway enrichment analysis (DAVID, Metascape). Use genetic knockdown (siRNA) or pharmacological inhibitors to perturb candidate pathways and measure rescue effects .
Key Methodological Considerations
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality and use meta-regression to explore heterogeneity in study outcomes .
- Experimental Design : Align with FINER (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks .
- Ethics & Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
